tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate
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Overview
Description
tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is particularly interesting due to its unique structural features, which include a tert-butyl group and a cyclopropyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method involves the use of tert-butyl chloroformate and (1R,2S)-2-methylcyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex peptides .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structural features make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropyl ring and carbamate group play crucial roles in its binding affinity and specificity towards the target enzymes or receptors .
Comparison with Similar Compounds
- tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
- tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate
Uniqueness: tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate is unique due to its specific stereochemistry and the presence of a cyclopropyl ring. This structural feature imparts distinct chemical and biological properties, making it different from other carbamates.
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-5-7(6)10-8(11)12-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
ZKLOWZYRIPLSEG-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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